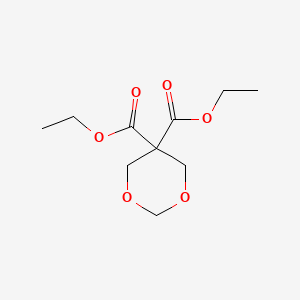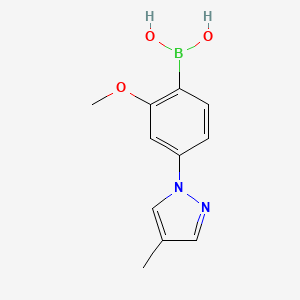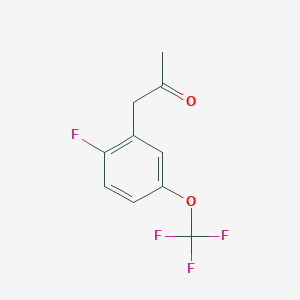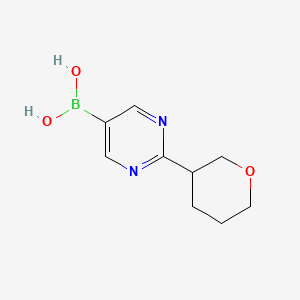
(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C9H13BN2O3 and a molecular weight of 208.02 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a tetrahydro-2H-pyran moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
准备方法
The synthesis of (2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Tetrahydro-2H-pyran Moiety: This can be achieved through a cyclization reaction involving a suitable precursor.
Boronic Acid Functionalization:
化学反应分析
(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, leading to the formation of a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
科学研究应用
(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Boronic acids are known for their ability to inhibit proteasomes, making them potential candidates for the treatment of diseases such as cancer.
Industry: The compound can be used in the synthesis of materials with unique properties, such as polymers and catalysts
作用机制
The mechanism of action of (2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including enzyme inhibition and molecular recognition. The boronic acid group can interact with specific molecular targets, leading to the modulation of biological pathways .
相似化合物的比较
(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura cross-coupling reactions.
4-(Dimethylamino)phenylboronic Acid: A boronic acid with a dimethylamino group, used in the synthesis of fluorescent dyes.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have similar structural features and are used in medicinal chemistry for their biological activities
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of boronic acids.
属性
分子式 |
C9H13BN2O3 |
|---|---|
分子量 |
208.02 g/mol |
IUPAC 名称 |
[2-(oxan-3-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-4-11-9(12-5-8)7-2-1-3-15-6-7/h4-5,7,13-14H,1-3,6H2 |
InChI 键 |
MDYJPHQVIZCPLQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1)C2CCCOC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


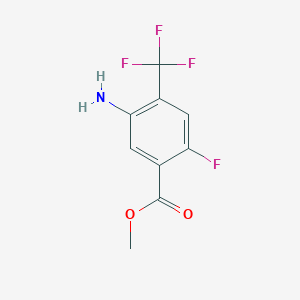
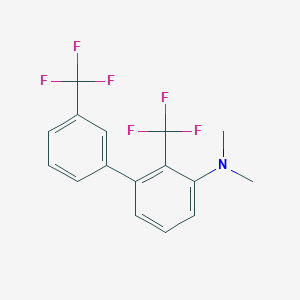
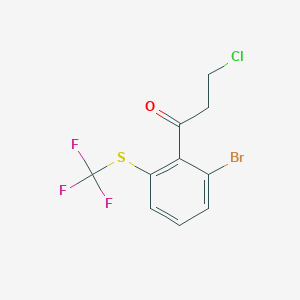
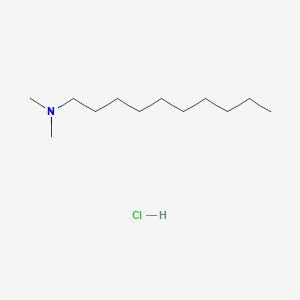
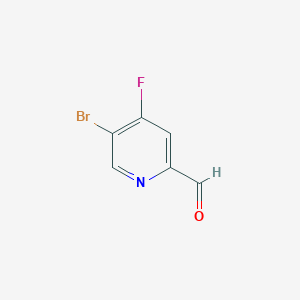
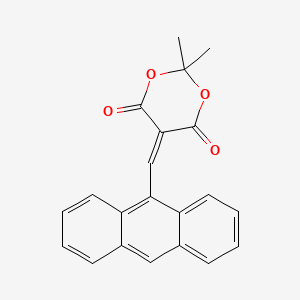
![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)
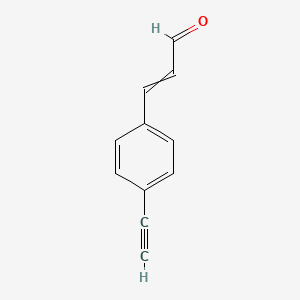
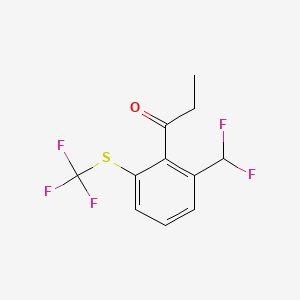
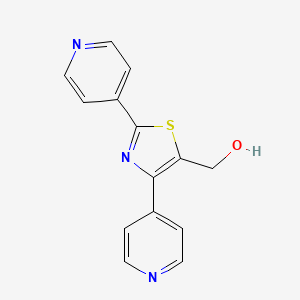
![(4S)-4-[[3,6-bis[3,5-bis(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14072751.png)
